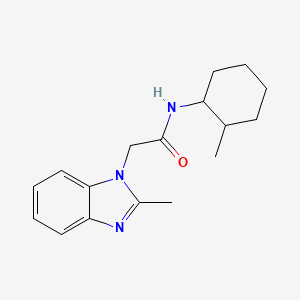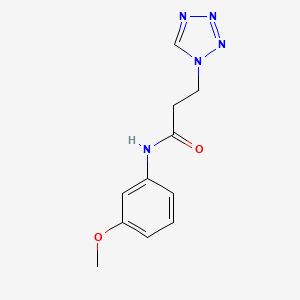
4-(2-methoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
4-(2-methoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as MTQ or MTIQ and has a unique structure that makes it an interesting target for synthesis and research.
Mecanismo De Acción
The exact mechanism of action of MTQ is not fully understood, but several research studies have proposed different modes of action. It has been suggested that MTQ induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II enzyme, which is essential for DNA replication and repair. MTQ has also been reported to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression. Furthermore, MTQ has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
MTQ has been reported to exhibit several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been shown to affect the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, MTQ has been reported to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTQ has several advantages for lab experiments, including its relatively easy synthesis method, low toxicity in normal cells, and diverse biological activities. However, there are also some limitations to its use in lab experiments, including its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the exact mechanism of action of MTQ is not fully understood, which can make it challenging to optimize its use for specific applications.
Direcciones Futuras
There are several future directions for research on MTQ, including the development of more efficient synthesis methods, the optimization of its biological activities for specific applications, and the exploration of its potential as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of MTQ and its potential side effects, which can help in the development of safer and more effective drugs. Furthermore, the use of MTQ in combination with other drugs or therapies can also be explored to enhance its efficacy and reduce potential side effects.
In conclusion, 4-(2-methoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has shown promising results in various scientific research studies. Its unique structure and diverse biological activities make it an interesting target for further research and development in the field of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
MTQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several research studies have shown that MTQ can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTQ has shown promising results as an anti-microbial agent against various bacterial strains.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-24-17-6-3-2-5-13(17)14-11-19(23)21-15-9-12(10-16(22)20(14)15)18-7-4-8-25-18/h2-8,12,14H,9-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDTVFISSNNIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)
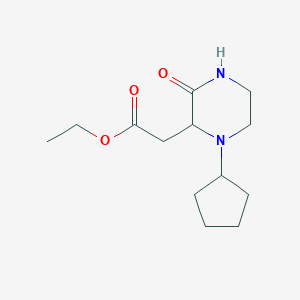
![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B4411966.png)
![2-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4411983.png)

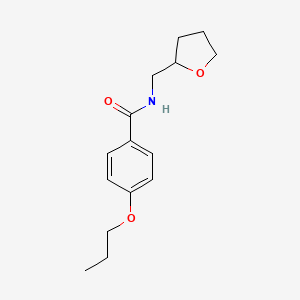
![2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide](/img/structure/B4412007.png)
![2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412017.png)
![3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4412024.png)
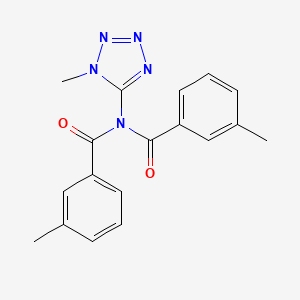
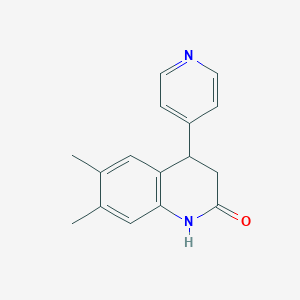
![N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4412037.png)
